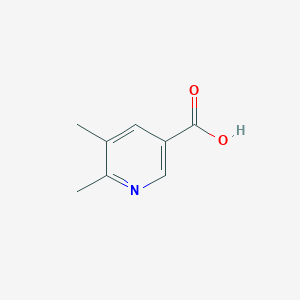

5,6-Dimethylpyridine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-7(8(10)11)4-9-6(5)2/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLMJDZYTWGGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591583 | |

| Record name | 5,6-Dimethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757903-81-4 | |

| Record name | 5,6-Dimethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Dimethylnicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5,6-Dimethylpyridine-3-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 5,6-Dimethylpyridine-3-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold in Modern Chemistry

This compound, also known as 5,6-dimethylnicotinic acid, is a substituted derivative of nicotinic acid (Vitamin B3). Its structure, featuring a pyridine core functionalized with both a carboxylic acid and two methyl groups, makes it a molecule of significant interest to researchers in medicinal chemistry and materials science. The pyridine ring serves as a bioisostere for a phenyl ring but offers unique properties, including hydrogen bonding capabilities and altered electronic distribution, which are highly valuable in drug design.[1] The carboxylic acid group provides a reactive handle for derivatization and influences the molecule's solubility and ability to interact with biological targets.[1] This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this versatile chemical building block.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. As a substituted nicotinic acid, its properties are influenced by the interplay between the acidic carboxylic group, the basic pyridine nitrogen, and the electron-donating methyl substituents.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| Synonyms | 5,6-Dimethyl-nicotinic acid | [1] |

| CAS Number | 757903-81-4 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Appearance | Crystalline solid at room temperature (predicted) | [1] |

| Melting Point | Data not available. For comparison, the isomer 5-Methylpyridine-3-carboxylic acid melts at 207-215 °C. | |

| pKa (estimated) | ~5.0 (for -COOH protonation state) | Estimated based on[2] |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, alcohols) and aqueous base. Limited solubility in water and nonpolar solvents. | [1] |

Expert Insight on pKa: The pKa of the parent nicotinic acid is approximately 4.85. The two methyl groups on the pyridine ring are weakly electron-donating, which slightly increases the electron density on the ring and at the nitrogen atom. This effect is expected to make the carboxylic acid slightly less acidic, resulting in a marginal increase in its pKa value compared to the unsubstituted parent compound.

Synthesis Strategies: Oxidation of Alkylpyridines

The most direct and common route for the synthesis of pyridine carboxylic acids is the oxidation of the corresponding alkyl-substituted pyridine precursors.[3] For this compound, the logical starting material would be 5-ethyl-2,3-dimethylpyridine, where the more reactive ethyl group is selectively oxidized. A more general and highly analogous laboratory-scale procedure involves the oxidation of a lutidine isomer using a strong oxidizing agent like potassium permanganate (KMnO₄).[4]

The following diagram illustrates a logical workflow for this synthetic approach.

Caption: A generalized workflow for the synthesis of this compound.

Protocol: Synthesis via Potassium Permanganate Oxidation

This protocol is adapted from a validated procedure for the synthesis of 5-methylnicotinic acid and represents a reliable method for laboratory-scale preparation.[4]

Materials:

-

2,3-Dimethyl-5-ethylpyridine

-

Potassium permanganate (KMnO₄)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2,3-dimethyl-5-ethylpyridine (1 equivalent) in deionized water.

-

Oxidant Addition: While stirring vigorously, add solid potassium permanganate (approx. 1.5-2.0 equivalents) portion-wise to the suspension. The causality for portion-wise addition is to control the exothermic nature of the oxidation reaction and maintain the temperature between 25-45 °C.

-

Reaction: After the addition is complete, continue stirring the mixture at 45 °C for approximately 20 hours, or until TLC analysis indicates the consumption of the starting material. The reaction progress can be monitored by observing the disappearance of the purple permanganate color.

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the brown manganese dioxide (MnO₂) byproduct. Wash the filter cake thoroughly with hot water.

-

Isolation: Combine the filtrates and carefully acidify with concentrated HCl to the isoelectric point (typically pH 3-4). The product will precipitate out of the solution as a solid. The acidification protonates the carboxylate salt, rendering the zwitterionic or neutral molecule less soluble in the aqueous medium.

-

Purification: Collect the crude product by vacuum filtration. For ultimate purity, perform recrystallization from a suitable solvent system, such as ethanol/water. Dry the purified crystals under vacuum to yield the final product.

-

Validation: The identity and purity of the final compound must be confirmed by spectroscopic methods (NMR, IR) and melting point analysis.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides a definitive fingerprint for the molecule, confirming its structure and purity. While specific experimental spectra for this exact compound are not widely published, its features can be accurately predicted based on well-established principles and data from analogous structures.[5][6][7][8]

| Technique | Expected Features |

| ¹H NMR | -COOH: Very broad singlet, δ ≈ 11-13 ppm. Aromatic Protons: Two singlets (or narrow doublets, J≈0-1 Hz), δ ≈ 8.0-9.0 ppm. Methyl Protons: Two singlets, δ ≈ 2.3-2.6 ppm. |

| ¹³C NMR | C=O (Carboxyl): δ ≈ 165-175 ppm. Aromatic Carbons: 5 signals, δ ≈ 120-160 ppm (C-N carbons are typically the most downfield). Methyl Carbons: 2 signals, δ ≈ 15-25 ppm. |

| IR Spectroscopy | O-H Stretch (Carboxyl): Very broad band, 3300-2500 cm⁻¹. C-H Stretch: ~3100 cm⁻¹ (aromatic) and 2900-3000 cm⁻¹ (methyl). C=O Stretch (Carboxyl): Strong, sharp band, ~1700-1725 cm⁻¹. C=C / C=N Stretch: Medium bands, 1550-1620 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): Peak at m/z = 151. Key Fragments: Loss of -OH (m/z = 134), Loss of -COOH (m/z = 106). |

Solid-State Structure

The crystal structure of nicotinic acid derivatives is often dictated by strong hydrogen bonding interactions.[9][10] In the solid state, this compound is expected to exist as a zwitterion, with the carboxylic proton transferred to the more basic pyridine nitrogen. This leads to the formation of robust hydrogen-bonded networks between the carboxylate oxygen atoms and the pyridinium N-H group, driving the formation of a stable, ordered crystalline lattice.[11] These interactions are fundamental to the compound's physical properties, such as its melting point and solubility.

Chemical Reactivity and Derivatization

The molecule possesses two primary sites of reactivity: the carboxylic acid group and the pyridine ring. This dual reactivity makes it a valuable intermediate for building more complex molecular architectures.

Caption: Key reactivity pathways for this compound.

-

Reactions of the Carboxylic Acid: The -COOH group can be readily converted into a variety of other functional groups.

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester. This is often used to modify solubility or to protect the acid group.

-

Amidation: Coupling with primary or secondary amines using a coupling agent like dicyclohexylcarbodiimide (DCC) or after conversion to an acid chloride (with SOCl₂ or (COCl)₂) produces amides. This is a cornerstone reaction in medicinal chemistry for building peptide-like linkages.[5]

-

-

Reactions of the Pyridine Ring: The pyridine nitrogen atom possesses a lone pair of electrons that is not part of the aromatic system, making it basic and nucleophilic.[12]

-

N-Oxidation: Treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) forms the corresponding pyridine N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to certain substitution reactions.

-

N-Alkylation: The nitrogen can be alkylated with alkyl halides (e.g., methyl iodide) to form a quaternary pyridinium salt.

-

Metal Coordination: As a heterocyclic ligand, it can coordinate with various metal ions through the nitrogen atom and/or the carboxylate group, forming stable metal complexes with potential applications in catalysis or as anticancer agents.

-

Applications in Research and Drug Development

Substituted nicotinic acids are privileged scaffolds in pharmacology. Their derivatives have been successfully developed into drugs for a wide range of therapeutic areas.[3][9] The structural features of this compound make it an attractive starting point for the discovery of novel therapeutic agents.

-

Bioisosteric Replacement: The pyridine ring can act as a replacement for a phenyl ring, offering improved metabolic stability, solubility, and the ability to form specific hydrogen bonds with protein targets.

-

Scaffold for Library Synthesis: The dual reactivity allows for the straightforward synthesis of large libraries of esters and amides, which can be screened for biological activity against various targets like kinases, proteases, and other enzymes.

-

Fragment-Based Drug Design: As a relatively small molecule, it can be used as a "fragment" in fragment-based screening campaigns to identify initial binding interactions with a protein of interest, which can then be elaborated into more potent leads.

-

Precedent in Pharmacology: Numerous nicotinic acid derivatives have shown potent anti-inflammatory, analgesic, and antimicrobial activities, providing a strong rationale for exploring new analogs based on the 5,6-dimethyl substitution pattern.[5]

Conclusion

This compound is a functionally rich building block with well-defined chemical properties. Its synthesis is accessible through established oxidation methodologies, and its spectroscopic features are predictable and readily characterized. The presence of both a modifiable carboxylic acid and a reactive pyridine ring provides chemists with a versatile platform for creating diverse molecular structures. For researchers in drug discovery and materials science, this compound represents a valuable starting point for the design and synthesis of novel molecules with tailored biological or physical properties.

References

- Anwar, M. U., & Ayub, K. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97–108. [Link]

- Request PDF. (2014). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs.

- Zhang, Y., et al. (2023). Mechanical Flexibility in Halogen-Substituted Niacin and Isonicotinamide. Crystal Growth & Design. [Link]

- Sagan, J., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity, 22(8), e202500264. [Link]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

- Sino-Bridge. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis.

- ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

- ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b)

- Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography.

- The Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids.

- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Cenmed Enterprises. (n.d.). This compound (C007B-461157).

- Growing Science. (n.d.). Figure S1. Infrared Spectra of Nicotinic Acid, Thiourea and their Metal Complexes.

- Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf.

- Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.

- CLAS. (n.d.). Table of Acids with Ka and pKa Values.

- Boyer Research. (2021). 05 - Reactivity of 6-Membered Aromatic Heterocycles - Part 1. YouTube. [Link]

Sources

- 1. This compound (757903-81-4) for sale [vulcanchem.com]

- 2. library.gwu.edu [library.gwu.edu]

- 3. researchgate.net [researchgate.net]

- 4. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nanomegas.com [nanomegas.com]

- 12. youtube.com [youtube.com]

An In-Depth Technical Guide to the Molecular Structure of 5,6-Dimethylpyridine-3-carboxylic Acid

Introduction

Welcome to a detailed exploration of 5,6-Dimethylpyridine-3-carboxylic acid (also known as 5,6-dimethylnicotinic acid). This document serves as a technical guide for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this heterocyclic compound. With a molecular formula of C₈H₉NO₂ and a molecular weight of 151.16 g/mol , this molecule belongs to the pyridine carboxylic acid family, a class of compounds with significant relevance in medicinal chemistry and materials science.[1][2]

The structural uniqueness of this compound, featuring a pyridine core substituted with a carboxylic acid and two adjacent methyl groups, imparts specific physicochemical properties that influence its reactivity, biological activity, and analytical profile. This guide provides a comprehensive overview of its molecular architecture, outlines robust protocols for its synthesis and structural elucidation, and discusses its potential applications, grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

The foundational element of this compound is the pyridine ring, an aromatic heterocycle containing a nitrogen atom. This nitrogen atom renders the ring electron-deficient and imparts basic properties. The key functional groups are:

-

Carboxylic Acid (-COOH) at C3: This group is acidic and provides a primary site for reactions such as esterification and amidation. It is a strong hydrogen bond donor and acceptor, significantly influencing the molecule's melting point and solubility.

-

Methyl Groups (-CH₃) at C5 and C6: These adjacent alkyl groups are electron-donating, which slightly increases the electron density of the pyridine ring. Their steric bulk can also influence the reactivity of the neighboring functional groups and the molecule's binding interactions with biological targets.

The combination of an acidic carboxylic group and a basic pyridine nitrogen makes the molecule zwitterionic in nature, depending on the pH of the environment.

Key Physicochemical Data

| Property | Value / Description | Source(s) |

| CAS Number | 757903-81-4 | [1][2] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| Appearance | Predicted to be a crystalline solid at room temperature. | [1] |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, Methanol). Solubility in aqueous solutions is pH-dependent, increasing in basic conditions due to deprotonation of the carboxylic acid. | [1] |

| Isomeric SMILES | CC1=CC(=CN=C1C)C(=O)O | [2] |

Synthesis Pathway: Oxidation of a Lutidine Precursor

While multiple synthetic routes to pyridine carboxylic acids exist, a common and reliable strategy involves the oxidation of the corresponding alkylpyridine.[3][4] For this compound, a logical precursor would be 2,3-dimethyl-5-alkylpyridine, where the alkyl group is oxidized. A more general and robust approach, however, is the oxidation of a suitable lutidine (dimethylpyridine) derivative.

The following protocol is a representative method adapted from established procedures for the synthesis of pyridine carboxylic acids via oxidation. The causality behind this choice is its reliability and scalability. Strong oxidizing agents are required to convert a resilient alkyl group on an aromatic ring to a carboxylic acid.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis and purification of the target molecule.

Experimental Protocol: Oxidation

Disclaimer: This protocol is a representative example and should be performed by qualified personnel with appropriate safety precautions.

-

Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add the precursor, 2,3-dimethyl-5-ethylpyridine (1 equivalent), to an aqueous solution of sodium hydroxide (2 equivalents).

-

Oxidation: Heat the mixture to reflux (approx. 90-100 °C). Slowly add a solution of potassium permanganate (KMnO₄, 3-4 equivalents) in water portion-wise over 2-3 hours. The exothermic reaction must be controlled to maintain a steady reflux. The disappearance of the purple permanganate color indicates its consumption.

-

Causality: The basic medium and high temperature are necessary to facilitate the oxidative cleavage of the ethyl group's C-C bond. KMnO₄ is a powerful oxidizing agent capable of this transformation.

-

-

Quenching and Filtration: After the addition is complete, continue refluxing for an additional 1-2 hours until the purple color is completely gone, leaving a brown manganese dioxide (MnO₂) precipitate. Cool the reaction mixture to room temperature and filter off the MnO₂ solid through a celite pad. Wash the solid with a small amount of hot water.

-

Acidification and Isolation: Combine the filtrate and washings. Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 3-4. The target compound will precipitate as a solid.

-

Causality: The product exists as its sodium salt in the basic solution. Acidification protonates the carboxylate and reduces its aqueous solubility, causing it to precipitate at its isoelectric point.

-

-

Purification: Collect the crude solid by vacuum filtration, wash with cold water, and dry. For higher purity, recrystallize the solid from a suitable solvent system, such as aqueous ethanol or dilute acetic acid.

Structural Elucidation and Quality Control

Confirming the molecular structure and assessing the purity of the synthesized compound is a critical, self-validating step. A multi-technique approach ensures the highest degree of confidence.

Overall Analytical Workflow

Caption: Integrated workflow for the complete characterization of the synthesized compound.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The predicted spectra are based on established chemical shift principles for pyridine derivatives.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

-

Rationale for Solvent Choice: DMSO-d₆ is chosen for its ability to dissolve polar carboxylic acids and to ensure the acidic proton of the -COOH group is observable.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Singlet, broad | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often broad due to hydrogen bonding and chemical exchange. |

| ~8.8 | Singlet | 1H | H-2 (Pyridine) | This proton is adjacent to the ring nitrogen and is significantly deshielded. |

| ~8.2 | Singlet | 1H | H-4 (Pyridine) | This proton is also on the electron-deficient pyridine ring. |

| ~2.5 | Singlet | 3H | -CH₃ at C6 | Aromatic methyl group adjacent to the nitrogen. |

| ~2.3 | Singlet | 3H | -CH₃ at C5 | Aromatic methyl group. |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

-

Rationale: ¹³C NMR confirms the carbon skeleton and the presence of all eight unique carbon atoms.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O | Carbonyl carbon of the carboxylic acid, typically found in the 160-180 ppm range.[5] |

| ~152 | C-6 | Aromatic carbon adjacent to nitrogen, deshielded. |

| ~150 | C-2 | Aromatic carbon adjacent to nitrogen, deshielded. |

| ~138 | C-4 | Aromatic CH carbon. |

| ~135 | C-5 | Quaternary aromatic carbon attached to a methyl group. |

| ~125 | C-3 | Quaternary aromatic carbon attached to the carboxylic acid. |

| ~20 | -CH₃ at C6 | Methyl carbon. |

| ~18 | -CH₃ at C5 | Methyl carbon. |

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the dry, purified compound into a clean NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H spectrum followed by a ¹³C spectrum using standard acquisition parameters.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of the molecular formula. Electrospray ionization (ESI) is the preferred method for polar molecules like this.

-

Expected Ionization: In positive ion mode ESI (+), the primary ion observed will be the protonated molecule [M+H]⁺.

-

Expected m/z: For C₈H₉NO₂, the monoisotopic mass is 151.0633. Therefore, the expected [M+H]⁺ ion will have an m/z of 152.0711 .

-

Fragmentation: A characteristic fragmentation pattern for carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da).[6] The primary fragment would likely result from the loss of COOH, leading to an ion at m/z ~106.

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a mixture of methanol and water.

-

Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Causality: Formic acid is used as a mobile phase modifier to ensure good peak shape and to facilitate protonation for positive mode ESI.

-

-

Mass Spectrometry: Direct the eluent from the HPLC to an ESI-MS detector operating in positive ion mode. Scan a mass range that includes the expected molecular ion (e.g., m/z 50-250).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expected Characteristic FTIR Peaks

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 3500-2500 | O-H stretch (broad) | The very broad signal is characteristic of the hydrogen-bonded carboxylic acid O-H group.[7] |

| ~1710 | C=O stretch | The carbonyl stretch of an aromatic carboxylic acid. Conjugation with the pyridine ring slightly lowers the frequency compared to a saturated acid.[7] |

| ~1600, ~1450 | C=C and C=N stretches | Aromatic ring stretching vibrations. |

| 1320-1210 | C-O stretch | Coupled with O-H in-plane bending, characteristic of a carboxylic acid.[7] |

| ~900 | O-H bend (broad) | A broad out-of-plane bend, also characteristic of a carboxylic acid dimer.[7] |

Protocol: FTIR Analysis (ATR)

-

Sample Preparation: Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be collected prior to the sample analysis and automatically subtracted.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV detection is the standard for determining the purity of small organic molecules.

Protocol: Reverse-Phase HPLC for Purity Analysis

-

Instrumentation: A standard HPLC system with a UV detector and a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

B: 0.1% TFA or Formic Acid in Acetonitrile.

-

Causality: The acidic modifier ensures the carboxylic acid is protonated and prevents peak tailing that can occur from interactions with residual silanols on the column.

-

-

Gradient Elution: A typical gradient would be 10% B to 90% B over 20 minutes, with a flow rate of 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance, likely around 260 nm for the pyridine ring system.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol/water) to a concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter.

-

Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.[8]

Applications in Drug Discovery and Research

Nicotinic acid (Vitamin B3) and its derivatives are a well-established class of compounds with diverse biological activities.[9] While specific research on this compound is limited, its structural motifs suggest several potential areas of application.

-

Anti-Inflammatory Agents: Many nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties, often by targeting pathways like COX-2 or inhibiting inflammatory cytokines such as TNF-α and IL-6.[9] The specific substitution pattern of this molecule could modulate this activity.

-

Cardiovascular Research: As a derivative of nicotinic acid, a known lipid-lowering agent, this compound could be investigated for similar activities, potentially with a modified side-effect profile due to the methyl substitutions.[10]

-

Enzyme Inhibitors: The pyridine carboxylic acid scaffold is present in numerous enzyme inhibitors. This molecule could serve as a fragment or starting point for developing inhibitors against various targets, such as matrix metalloproteinases (MMPs) or kinases.[11]

-

Chemical Scaffolding: In synthetic chemistry, it serves as a valuable building block. The carboxylic acid handle allows for straightforward derivatization into esters, amides, and other functional groups, enabling the creation of compound libraries for screening.

Conclusion

This compound is a distinct molecule within the nicotinic acid family. Its structure has been defined by its core pyridine ring and key functional groups. This guide has provided a comprehensive framework for its synthesis and, critically, its structural verification through a suite of orthogonal analytical techniques. The detailed protocols and the rationale behind the experimental choices offer a robust system for any researcher working with this compound. While its specific biological activities are still an emerging area of research, its structural similarity to other bioactive nicotinic acid derivatives makes it a compelling candidate for future investigations in drug discovery and medicinal chemistry.

References

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).

- LookChem. (n.d.). This compound CAS NO.757903-81-4.

- Parkway Scientific. (n.d.). HI-418 (757903-81-4, MFCD13181797).

- Hassan, A., Omar, H. A., Keshk, R. M., & Mahmoud, Z. A. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.

- Sagan, J., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(11), 3375.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Cenmed Enterprises. (n.d.). This compound (C007B-461157).

- Higashino, T., et al. (1986). Synthesis and liquid chromatography-electrospray ionization-mass spectrometric (LC-ESI-MS) behaviors of the picolinoyl, 6-methylpicolinoyl, nicotinoyl, 2-methoxynicotinoyl and isonicotinoyl derivatives of the hydroxysteroids. Journal of Chromatography B: Biomedical Sciences and Applications, 380(2), 349-357.

- Royal Society of Chemistry. (n.d.). Supporting Information for Aerobic C–N Bond Activation.

- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- Royal Society of Chemistry. (n.d.). 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids - Supplementary Information.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubChem. (n.d.). 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, 3,5-dimethyl ester.

- ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.

- Puszko, A. K., et al. (2023). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Molecules, 28(1), 1.

- Al-Ostoot, F. H., et al. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 27(19), 6610.

- Jubilant Life Sciences. (2013). Process for producing pyridine carboxylic acids. U.S. Patent 8,575,350 B2.

- American Cyanamid Company. (1972). Process for the production of pyridine carboxylic acids. U.S. Patent 3,657,259 A.

- Organic Syntheses. (n.d.). 2,6-dimethylpyridine.

- Staszek, P., et al. (2015). Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin. Molecules, 20(4), 6749-6765.

- Akutsu, H., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(11), 3333.

- Kadir, M. A., et al. (2018). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 17, 137-147.

- Khan, K., & Farina, Y. (2021). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Journal of Applied Organometallic Chemistry, 1(1), 1-10.

- ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d 5.

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- ResearchGate. (n.d.). 1H And 1 3C NMR of some mercaptopyridine and pyridinethione carboxylic acids.

Sources

- 1. This compound (757903-81-4) for sale [vulcanchem.com]

- 2. cenmed.com [cenmed.com]

- 3. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 4. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]

- 5. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 5,6-DIMETHYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

5,6-Dimethylpyridine-3-carboxylic acid synthesis pathways

An In-Depth Technical Guide to the Synthesis of 5,6-Dimethylpyridine-3-carboxylic Acid

Abstract

This compound, also known as 5,6-dimethylnicotinic acid, is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its structure serves as a valuable scaffold for the development of novel therapeutic agents and functional materials.[2][3] However, the synthesis of this molecule presents a notable regioselectivity challenge: the controlled formation of a carboxylic acid at the C3 position while preserving the methyl groups at C5 and C6. This guide provides an in-depth exploration of viable synthetic pathways, focusing on the chemical logic behind methodological choices, detailed experimental protocols, and troubleshooting strategies to empower researchers in its effective preparation.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to this compound points to the selective oxidation of a precursor molecule. The most direct and industrially scalable strategy involves the oxidation of an alkyl group at the C3 position of a pre-formed 5,6-dimethylpyridine core. This identifies 3-ethyl-5,6-dimethylpyridine or 2,3,5-trimethylpyridine as key starting materials. The primary challenge lies in selectively oxidizing the C3-alkyl group over the C5 and C6 methyl groups. This guide will focus on pathways originating from such precursors, as they represent the most common and practical approach to substituted pyridine carboxylic acids.[4]

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: Selective Oxidation of Alkylpyridines

The oxidation of alkyl-substituted pyridines is a well-established method for producing pyridine carboxylic acids.[5] The choice of oxidant and reaction conditions is paramount to achieving the desired regioselectivity and yield.

Mechanism of Oxidation

The oxidation of an alkyl side chain on an aromatic ring, such as pyridine, typically proceeds via a free-radical mechanism, particularly with strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃). The reaction is initiated by the abstraction of a benzylic hydrogen atom, which is the most reactive C-H bond due to the stability of the resulting benzylic radical. This radical is then further oxidized to ultimately form the carboxylic acid. The relative reactivity of different alkyl groups (e.g., ethyl vs. methyl) can be exploited to achieve selectivity, although this often requires careful optimization of reaction conditions.

Comparison of Oxidation Methods

The selection of an appropriate oxidizing agent is a critical decision based on factors such as precursor reactivity, desired yield, operational safety, and environmental impact.

| Oxidation Method | Typical Reagents | Conditions | Pros | Cons | Typical Yield |

| Permanganate Oxidation | KMnO₄, Water | 25 - 100°C | Cost-effective, well-documented.[6] | Generates MnO₂ waste, can be difficult to control, potential for over-oxidation.[7] | 50-70% |

| Nitric Acid Oxidation | Conc. HNO₃, H₂SO₄ | High Temp (180-370°C), High Pressure (20-500 atm).[4] | High conversion rates, suitable for industrial scale.[5] | Harsh conditions, requires specialized equipment, produces NOx gases.[8] | 60-85% |

| Hydrogen Peroxide Oxidation | H₂O₂, H₂SO₄ | 110-150°C | "Greener" oxidant (byproduct is water), improved selectivity in some cases.[9] | Can require higher temperatures, risk of runaway reactions if not controlled. | ~60% |

Authoritative Insights on Method Selection

-

For lab-scale synthesis , potassium permanganate offers the most accessible starting point. Its reaction kinetics can be modulated by temperature control. Starting the reaction at a lower temperature (25-35°C) and allowing it to proceed for an extended period can favor the oxidation of a more reactive site and minimize side reactions.[6]

-

For pilot or industrial-scale production , nitric acid oxidation is often preferred despite the harsh conditions, due to its high throughput and conversion efficiency.[4] The process requires robust engineering controls to handle the high pressures and corrosive environment.

-

For process optimization and green chemistry initiatives , hydrogen peroxide in sulfuric acid presents a compelling alternative. This system can reduce inorganic waste streams and, by carefully controlling the temperature and molar ratios, can enhance the selectivity of the oxidation, preventing the formation of dicarboxylic acid byproducts.[9]

Caption: General workflow for the oxidative synthesis pathway.

Alternative Pathway: Pyridine Ring Synthesis

While oxidation is more direct, constructing the substituted pyridine ring from acyclic precursors is a powerful strategy, particularly for creating complex substitution patterns that are otherwise difficult to access. A plausible approach involves the condensation of an enamine with a β-ketoester or similar active methylene compound, followed by cyclization and aromatization.[10][11]

This method offers high flexibility in introducing various substituents. For the target molecule, one could envision a reaction between an appropriately substituted enamino keto ester and a reagent that provides the remaining atoms of the ring, followed by cyclization.[10] While this involves more synthetic steps, it can provide a higher degree of control over the final substitution pattern, bypassing the regioselectivity issues of oxidation.

Detailed Experimental Protocols

The following protocols are model procedures synthesized from established methods for analogous compounds and should be adapted and optimized for the specific precursor used.

Protocol 1: Synthesis via Potassium Permanganate Oxidation

This protocol is adapted from the synthesis of 5-methylnicotinic acid.[6]

-

Reaction Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add the starting material (e.g., 3-ethyl-5,6-dimethylpyridine, 1.0 mol) and 1.2 L of water. Stir to create a suspension.

-

Oxidant Addition: While maintaining the temperature between 25-35°C with a water bath, slowly add potassium permanganate (KMnO₄, ~2.2 mol) portion-wise over 5-6 hours. The reaction is exothermic and careful temperature control is crucial.

-

Reaction: After the addition is complete, heat the reaction mixture to 45°C and maintain for 16-20 hours, monitoring the disappearance of the purple permanganate color.

-

Work-up: Cool the mixture to room temperature. Filter the brown manganese dioxide (MnO₂) precipitate through a pad of celite. Wash the filter cake thoroughly with hot water.

-

Isolation: Combine the filtrates and concentrate under reduced pressure. Adjust the pH of the resulting solution to ~3.0 with concentrated hydrochloric acid. A precipitate will form.

-

Purification: Cool the suspension in an ice bath for 2 hours. Collect the crude product by filtration. Recrystallize the solid from an ethanol/water mixture to yield pure this compound.

Protocol 2: Synthesis via Hydrogen Peroxide Oxidation

This protocol is based on a patented method for oxidizing dimethylpyridines.[9]

-

Reaction Setup: In a 500 mL flask suitable for heating, add concentrated sulfuric acid (H₂SO₄, ~200 mL). Carefully add the starting material (e.g., 3-ethyl-5,6-dimethylpyridine, 0.2 mol).

-

Oxidant Addition: Heat the mixture to 110°C. Using a dropping funnel, add 30% hydrogen peroxide (H₂O₂, ~0.6 mol) dropwise over 3-4 hours. Maintain the reaction temperature between 110-130°C.

-

Reaction: After the addition is complete, hold the reaction at temperature for an additional 5-10 hours until TLC or HPLC analysis indicates consumption of the starting material.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution by adjusting the pH to 3-4 with a concentrated sodium hydroxide solution while cooling in an ice bath.

-

Purification: Collect the resulting precipitate by filtration. Wash the filter cake with cold water and dry. Recrystallize from a suitable solvent to obtain the purified product.

Troubleshooting and Optimization

Low yields and the formation of byproducts are common challenges in nicotinic acid synthesis.[7]

Caption: A logical guide to troubleshooting low yields.

Conclusion

The synthesis of this compound is most practically achieved through the selective oxidation of a corresponding tri-alkyl pyridine precursor. While methods employing potassium permanganate, nitric acid, and hydrogen peroxide are all viable, they present a trade-off between reaction conditions, scalability, and waste generation. Careful control of stoichiometry and temperature is the key to maximizing yield and minimizing the formation of impurities. Future research may focus on developing catalytic oxidation methods that offer higher selectivity under milder conditions, further enhancing the accessibility of this valuable chemical building block.

References

- One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. ACS Publications.

- 5,6-DIMETHYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBOXYLIC ACID synthesis. Chemicalbook.

- Synthesis of Substituted Nicotinic Acids. Benchchem Technical Support Center.

- Facile Synthesis of Nicotinic Acid Derivatives with Unsymmetrical Substitution Patterns. Taylor & Francis Online.

- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar.

- Facile Synthesis of Nicotinic Acid Derivatives with Unsymmetrical Substitution Patterns. ResearchGate.

- 6-methyl-5-(2-methylpropyl)pyridine-3-carboxylic acid. Benchchem.

- Justification for formation of by products - Methyl-6-methyl nicotinate. Parry Enterprises India Limited.

- This compound. Vulcanchem.

- New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. MDPI.

- 5-Methylnicotinic acid synthesis. ChemicalBook.

- Preparing method of 5-methylnicotinicacid. Google Patents.

- Process for the production of pyridine carboxylic acids. Google Patents.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.

- Process for producing pyridine carboxylic acids. Google Patents.

Sources

- 1. This compound (757903-81-4) for sale [vulcanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]

- 5. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 6. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. environmentclearance.nic.in [environmentclearance.nic.in]

- 9. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Synthesis of 5,6-Dimethylpyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethylpyridine-3-carboxylic acid, also known as 5,6-dimethylnicotinic acid, is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine framework is a common motif in pharmacologically active compounds. This guide provides an in-depth analysis of the primary synthetic strategies for its preparation, focusing on the selection of starting materials and the underlying chemical principles. We will explore classical ring-forming reactions and functionalization of pre-existing pyridine rings, offering detailed protocols and a comparative analysis to inform rational synthesis design for laboratory and industrial applications.

Introduction: Significance of the Target Molecule

The pyridine-3-carboxylic acid (nicotinic acid) scaffold is a privileged structure in drug discovery. The addition of methyl groups at the 5- and 6-positions creates a specific substitution pattern that can precisely influence molecular conformation, lipophilicity, and metabolic stability. This control is critical for optimizing ligand-receptor interactions and refining the pharmacokinetic profile of drug candidates. Therefore, robust and versatile synthetic access to this compound is of significant interest to the scientific community. This guide serves as a technical resource, moving beyond a simple recitation of procedures to explain the causality behind the selection of different synthetic routes and starting materials.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to designing a synthesis begins with retrosynthesis. By conceptually breaking down the target molecule, we can identify potential precursor molecules and the corresponding reactions (synthons) needed to assemble them. For this compound, two primary retrosynthetic disconnections emerge, highlighting the core strategies for its construction.

Caption: Retrosynthetic pathways for the target molecule.

-

Strategy A (Ring Formation): This approach builds the pyridine ring from acyclic (non-cyclic) starting materials. Named reactions like the Hantzsch[1][2][3] or Bohlmann-Rahtz syntheses fall into this category.[4][5][6] The key challenge is controlling the regiochemistry to achieve the desired 3,5,6-substitution pattern.

-

Strategy B (Pyridine Functionalization): This strategy begins with a simpler, commercially available pyridine derivative and introduces the required functional groups. A common method is the selective oxidation of a methyl group on a polysubstituted pyridine ring.[7][8][9]

Synthetic Strategy I: Ring Construction via Bohlmann-Rahtz Synthesis

The Bohlmann-Rahtz pyridine synthesis is a powerful method for creating substituted pyridines.[4][10] It involves the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield the pyridine ring.[5][6]

Starting Materials & Rationale

To construct this compound via this route, the required starting materials are:

-

An Enamine: Specifically, ethyl 3-aminobut-2-enoate. This precursor provides the nitrogen atom and the carbons that will become C2, C3 (with the ester), and the methyl group at C6. It is readily prepared from ethyl acetoacetate and an ammonia source.

-

An Ethynyl Ketone: 3-Butyn-2-one is the ideal choice here. This molecule provides the carbons for C4, C5, and the methyl group at C5.

The direct use of an ethynyl ketone (ynone) is advantageous as it obviates the need for a separate oxidation step to aromatize the ring, a requirement in related syntheses like the Hantzsch reaction.[5]

Experimental Workflow & Mechanism

The synthesis proceeds in two main stages: Michael addition followed by cyclization. Modern modifications often utilize acid catalysis to lower the high temperatures traditionally required for the cyclodehydration step, enabling a more efficient one-pot procedure.[5][10]

Caption: One-pot Bohlmann-Rahtz synthesis workflow.

Detailed Protocol: Acid-Catalyzed Bohlmann-Rahtz Synthesis

This protocol is a representative example based on established literature procedures.[5]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 3-aminobut-2-enoate (1.0 eq) and 3-butyn-2-one (1.1 eq).

-

Solvent and Catalyst: Add a solvent mixture of toluene and glacial acetic acid (e.g., 5:1 ratio). The acetic acid acts as a Brønsted acid catalyst, facilitating both the initial condensation and the final cyclization at a lower temperature.[5]

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acetic acid. Wash further with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude ethyl 5,6-dimethylpyridine-3-carboxylate can be purified by silica gel column chromatography.

-

Hydrolysis: Dissolve the purified ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux for 2-4 hours.

-

Isolation: After cooling, remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and acidify to the isoelectric point (typically pH 3-4) with hydrochloric acid to precipitate the product.

-

Final Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthetic Strategy II: Oxidation of a Polymethylpyridine

An alternative and often more direct route for industrial-scale production involves the selective oxidation of a commercially available lutidine (dimethylpyridine) or collidine (trimethylpyridine) precursor.[11][12]

Starting Materials & Rationale

The most logical starting material for this strategy is 3,5-dimethylpyridine (3,5-lutidine) . The rationale is as follows:

-

Symmetry: The two methyl groups are chemically distinct. The methyl group at the 3-position is meta to the nitrogen, while the methyl group at the 5-position is also meta. However, oxidation of one of these methyl groups leads to the desired product.

-

Availability: 3,5-Lutidine is a readily available and relatively inexpensive industrial chemical.

Oxidizing one of the two methyl groups selectively can be achieved with strong oxidizing agents.[9]

Experimental Workflow & Mechanism

The oxidation of an alkyl side chain on an aromatic ring is a classic transformation. For pyridine derivatives, strong oxidizing agents under controlled conditions are necessary. Common reagents include potassium permanganate (KMnO₄) or nitric acid.[7][9] A more modern approach uses hydrogen peroxide in concentrated sulfuric acid, which offers a cleaner reaction profile.[13]

Caption: Workflow for the oxidation of 3,5-Lutidine.

Detailed Protocol: H₂O₂/H₂SO₄ Oxidation

This protocol is adapted from patent literature, which highlights its industrial relevance.[13]

-

Reaction Setup: In a reaction vessel suitable for strong acids, dissolve 3,5-dimethylpyridine (1.0 eq) in concentrated sulfuric acid.

-

Oxidant Addition: Cool the mixture and add hydrogen peroxide (e.g., 30% aqueous solution, 2.0-3.0 eq) dropwise, ensuring the temperature is carefully controlled.

-

Reaction: Heat the reaction mixture to 110–130 °C and maintain this temperature for 5–20 hours.[13] The sulfuric acid acts as both a solvent and a catalyst, activating the hydrogen peroxide.

-

Isolation: After the reaction is complete (monitored by HPLC or TLC), cool the mixture to room temperature. Insoluble materials may be removed by filtration.

-

Precipitation: Carefully adjust the pH of the filtrate to approximately 3–4 using a base such as sodium hydroxide. The product, this compound, will precipitate out of the solution at its isoelectric point.

-

Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove residual salts, and dry under vacuum.

Comparative Analysis of Starting Materials and Routes

The choice of synthetic route depends heavily on factors like scale, cost, available equipment, and environmental considerations.

| Parameter | Route 1: Bohlmann-Rahtz | Route 2: Lutidine Oxidation |

| Starting Materials | Ethyl acetoacetate, 3-Butyn-2-one, Ammonia source | 3,5-Dimethylpyridine, H₂O₂, H₂SO₄ |

| Availability & Cost | Starting materials are common, but 3-butyn-2-one can be moderately expensive and volatile. | 3,5-Lutidine is an inexpensive, large-scale industrial chemical.[9] Oxidants are cheap commodities. |

| Number of Steps | Typically 2 steps (ester formation, then hydrolysis). Can be run as a one-pot ester synthesis. | 1 primary step (oxidation). |

| Overall Yield | Good to excellent yields are reported, often >70%. | Moderate to good yields (reported around 60-70%).[13] |

| Scalability | Good scalability, but handling of volatile butynone may require special considerations. | Highly scalable and suitable for industrial production. |

| Safety & Environment | Uses organic solvents like toluene. Acetic acid is corrosive. | Uses concentrated sulfuric acid (highly corrosive) and hydrogen peroxide (strong oxidizer). Generates significant acidic waste requiring neutralization. |

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategies: building the heterocyclic ring from acyclic precursors or functionalizing a pre-existing pyridine core.

-

The Bohlmann-Rahtz synthesis offers a versatile and high-yielding laboratory-scale method, providing flexibility in introducing various substituents.

-

The direct oxidation of 3,5-dimethylpyridine represents a more atom-economical and cost-effective approach, making it highly suitable for large-scale industrial manufacturing where the cost and availability of starting materials are paramount.

The selection of the optimal route requires a careful evaluation of project-specific needs, balancing factors of cost, scale, safety, and synthetic efficiency. This guide provides the foundational knowledge for researchers and drug development professionals to make an informed and strategic decision.

References

- ChemTube3D. Hantzsch pyridine synthesis - overview.

- Wikipedia. Bohlmann–Rahtz pyridine synthesis.

- Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis.

- ResearchGate. Hantzsch pyridine synthesis | Request PDF.

- Chem-Station Int. Ed. Bohlmann-Rahtz Pyridine Synthesis.

- SynArchive. Bohlmann-Rahtz Pyridine Synthesis.

- The Royal Society of Chemistry. Electronic Supplementary Information.

- Unknown Source. (48) methyl-6-methyinicotinate Route of Synthesis. No valid URL available.

- Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.

- Wikipedia. Hantzsch pyridine synthesis.

- Scribd. Hantzsch Pyridine Synthesis | PDF.

- Google Patents. US3657259A - Process for the production of pyridine carboxylic acids.

- Google Patents. US3748336A - Process for the production of pyridine carboxylic acids.

- Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.

- Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.

- PubMed. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol.

- Google Patents. CN102584695B - Preparing method of 5-methylnicotinicacid.

- PrepChem.com. Synthesis of methyl 5,6-diaminonicotinate.

- Organic Syntheses Procedure. Nicotinic acid, 6-hydroxy.

- European Patent Office. Process for producing pyridine carboxylic acids - EP 2428505 B1.

- Organic Syntheses Procedure. 2,6-dimethylpyridine.

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 6. Bohlmann-Rahtz Pyridine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]

- 8. US3748336A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]

- 9. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 10. jk-sci.com [jk-sci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]

An In-depth Technical Guide to 5,6-Dimethylpyridine-3-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5,6-Dimethylpyridine-3-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical identity, synthesis methodologies, analytical characterization, and potential applications, grounding the discussion in established scientific principles and literature.

Core Chemical Identity

This compound, also known by its synonym 5,6-Dimethyl-nicotinic acid, is a derivative of pyridine.[1] Its structure features a pyridine ring substituted with two methyl groups at positions 5 and 6, and a carboxylic acid group at the 3-position. This unique arrangement of functional groups imparts specific chemical properties that make it a valuable building block in organic synthesis.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 5,6-Dimethyl-nicotinic acid, 5,6-Dimethyl-3-pyridinecarboxylic acid |

| CAS Number | 757903-81-4 |

| Molecular Formula | C₈H₉NO₂[1] |

| Molecular Weight | 151.16 g/mol [1] |

The presence of the nitrogen atom in the pyridine ring makes the compound basic, while the carboxylic acid group provides an acidic handle for chemical modifications. The methyl groups can influence the molecule's steric and electronic properties, potentially affecting its interaction with biological targets.

Synthesis and Purification

A plausible synthetic route, analogous to the synthesis of similar nicotinic acid derivatives, would be the oxidation of 5,6-dimethyl-β-picoline. The challenge in this synthesis lies in the selective oxidation of the methyl group at the 3-position while leaving the other two methyl groups intact.

Conceptual Experimental Protocol: Oxidation of a Lutidine Precursor

This protocol is a conceptualized procedure based on established methods for the synthesis of related pyridine carboxylic acids.

Objective: To synthesize this compound from a suitable lutidine precursor.

Reaction Scheme:

Figure 1: Conceptual synthetic pathway for this compound.

Materials:

-

5,6-dimethyl-β-picoline (starting material)

-

Potassium permanganate (KMnO₄) or Nitric Acid (HNO₃) (oxidizing agent)

-

Sulfuric Acid (H₂SO₄) (catalyst, if using HNO₃)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (for pH adjustment)

-

Hydrochloric acid (HCl) (for acidification)

-

Suitable solvents (e.g., water, ethanol)

Procedure:

-

Reaction Setup: The lutidine precursor is dissolved in an appropriate solvent, such as water or a dilute acid solution, in a reaction vessel equipped with a stirrer, thermometer, and a condenser.

-

Oxidation: The oxidizing agent is added portion-wise to the reaction mixture while carefully controlling the temperature. The reaction is typically exothermic.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, the excess oxidizing agent is quenched. The reaction mixture is then filtered to remove any solid byproducts (e.g., manganese dioxide if KMnO₄ is used).

-

Isolation: The pH of the filtrate is adjusted to the isoelectric point of this compound to induce precipitation.

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system to yield the pure carboxylic acid.

Causality in Experimental Choices:

-

Choice of Oxidizing Agent: Strong oxidizing agents like potassium permanganate or nitric acid are necessary to convert the methyl group to a carboxylic acid. The choice depends on factors like desired selectivity, reaction conditions, and safety considerations.

-

Temperature Control: Careful temperature management is crucial to prevent over-oxidation or side reactions, ensuring a higher yield of the desired product.

-

pH Adjustment for Isolation: The solubility of the amphoteric product is highly dependent on the pH. Adjusting the pH to its isoelectric point minimizes its solubility in the aqueous solution, leading to its precipitation and facilitating isolation.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The expected spectroscopic data, based on the analysis of similar structures, are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the two methyl groups. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (typically >160 ppm). The chemical shifts of the pyridine ring carbons will also be indicative of the substitution pattern.[3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | **Expected Absorption Range (cm⁻¹) ** |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad)[6] |

| C=O stretch (Carboxylic Acid) | 1760-1690[6] |

| C-H stretch (Aromatic & Alkyl) | 3100-2850 |

| C=C and C=N stretch (Pyridine Ring) | 1600-1450 |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (151.16).

Applications in Drug Discovery and Development

Pyridine carboxylic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and investigational compounds.[7][8] Their ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes them effective scaffolds for designing enzyme inhibitors and receptor modulators.

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential for various applications:

-

As a Synthetic Intermediate: This molecule can serve as a valuable starting material for the synthesis of more complex drug candidates. The carboxylic acid group provides a convenient handle for derivatization, such as amide bond formation, to explore structure-activity relationships. For instance, dimethylpyridine-3-carboxamide derivatives have been investigated as potential inhibitors of matrix metalloproteinase 13 (MMP-13), an enzyme implicated in cancer progression.[9]

-

Potential Bioactivity: Derivatives of nicotinic acid have been explored for a wide range of therapeutic effects, including anti-inflammatory and anti-hyperglycemic properties.[10][11] Given this precedent, this compound and its derivatives warrant investigation for similar biological activities.

Logical Framework for Exploring Biological Activity

The exploration of the biological potential of this compound would logically follow a structured screening process.

Figure 2: A logical workflow for the biological evaluation of this compound derivatives.

Conclusion

This compound is a structurally interesting heterocyclic compound with potential as a versatile building block in medicinal chemistry. While detailed studies on its synthesis and biological properties are not yet widespread, its relationship to the broader class of pyridine carboxylic acids suggests that it holds promise for the development of novel therapeutic agents. This guide has provided a foundational understanding of its chemical nature, plausible synthetic strategies, and a framework for its analytical characterization and potential applications in drug discovery. Further research into this molecule and its derivatives is warranted to fully elucidate its therapeutic potential.

References

- Royal Society of Chemistry. (n.d.). Supporting Information.

- HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).

- (n.d.). Route of Synthesis.

- ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d 5.

- MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- PrepChem.com. (n.d.). Synthesis of methyl 5,6-diaminonicotinate.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- (n.d.). Table of Characteristic IR Absorptions.

- Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-.

- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Cenmed Enterprises. (n.d.). This compound (C007B-461157).

- Millersville University. (n.d.). IR Absorption Table.

- SpectraBase. (n.d.). 5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid.

- CAS Common Chemistry. (n.d.). 3-Pyridinecarboxylic acid, compd. with 3,7-dihydro-1,3-dimethyl-7-[2-[(3-pyridinylmethyl)amino]ethyl]-1H - -purine-2,6-dione (1:1).

- Płaczek, R., Janek, T., Strzelecka, M., Kotynia, A., Świątek, P., & Czyżnikowska, Ż. (2022). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. International Journal of Molecular Sciences, 23(23), 15286. [Link]

- Google Patents. (n.d.). US3657259A - Process for the production of pyridine carboxylic acids.

- Ramakrishnan, K., Nachimuthu, L., Rajan, R., Premkumar, J., Mulay, V., Meenakshi, S., ... & Desikan, R. (2022). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 12(1), 1-16. [Link]

- Illinois State University. (2015). Infrared Spectroscopy.

- Khan, I., Saeed, A., & Iqbal, J. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 16, 1987–2021. [Link]

- Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index.

- Bonuccelli, G., Sotgia, F., & Lisanti, M. P. (2022). Identification of natural products and FDA-approved drugs for targeting cancer stem cell (CSC)

- Ramakrishnan, K., Nachimuthu, L., Rajan, R., Premkumar, J., Mulay, V., Meenakshi, S., ... & Desikan, R. (2022). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Research Square. [Link]

- Khan, I., Saeed, A., & Iqbal, J. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 16, 1987–2021. [Link]

- Lee, J. H., Lee, J. A., Lee, J. Y., & Lee, B. W. (2015). Safety Assessment of Mainstream Smoke of Herbal Cigarette. Toxicological research, 31(3), 269–276. [Link]

- PubChem. (n.d.). Dimethyl pyridine-3,5-dicarboxylate.

- NIST. (n.d.). 2,3-Pyridinedicarboxylic acid, dimethyl ester.

- Bandier, E., & Hald, J. (1939). A colorimetric reaction for the quantitative estimation of nicotinic acid. The Biochemical journal, 33(2), 264–271. [Link]

- SpectraBase. (n.d.). 2,6-dimethyl-3,5-pyridinedicarboxylic acid, diethyl ester.

- Gorn, L. E., & Shtraĭkh, G. V. (1971). [Methods for the determination of nicotinic acid derivatives in biological products]. Ukrains'kyi biokhimichnyi zhurnal, 43(4), 467–470. [Link]

Sources

- 1. This compound (757903-81-4) for sale [vulcanchem.com]

- 2. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 5,6-Dimethylpyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical characteristics of 5,6-Dimethylpyridine-3-carboxylic acid, a pyridine derivative of interest in medicinal chemistry and materials science. While direct experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from analogous compounds and established analytical principles to predict its key properties. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of these characteristics, empowering researchers to generate robust and reliable data. This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deep and practical understanding for professionals in drug development and chemical research.

Introduction and Molecular Identity

This compound belongs to the family of pyridine carboxylic acids, a class of compounds with significant biological and chemical relevance. The presence of both a carboxylic acid group and a pyridine ring imparts both acidic and basic properties, making it an interesting candidate for various applications, including as a building block in the synthesis of novel therapeutic agents.

Chemical Identification:

-

IUPAC Name: this compound

-

Synonyms: 5,6-Dimethyl-nicotinic acid

-

CAS Number: 757903-81-4[1]

-

Molecular Formula: C₈H₉NO₂[1]

-

Molecular Weight: 151.16 g/mol [1]

Predicted Physical Properties

Based on its chemical structure and data from analogous compounds, the following physical properties are predicted for this compound. It is crucial to note that these are estimations and require experimental verification for definitive characterization.

| Property | Predicted Value/Characteristic | Rationale/Comparative Data |

| Appearance | White to off-white crystalline solid | Common for pyridine carboxylic acids. |

| Melting Point | Expected to be >200 °C | The related compound, 5-Methylpyridine-3-carboxylic acid, has a melting point of 207-215 °C[2]. The additional methyl group in the 6-position may slightly alter the crystal lattice energy and thus the melting point. |

| Boiling Point | High, likely to decompose before boiling at atmospheric pressure | Carboxylic acids and pyridine derivatives often have high boiling points due to strong intermolecular hydrogen bonding. |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and partially soluble in water. Solubility in aqueous solutions is expected to increase significantly in basic conditions (pH > 7) due to the deprotonation of the carboxylic acid group.[1] | The polar nature of the pyridine ring and the carboxylic acid group suggests solubility in polar solvents. The formation of a carboxylate salt at basic pH enhances aqueous solubility. |

| pKa | Expected pKa₁ (carboxylic acid) ~3-5; pKa₂ (pyridinium ion) ~5-6 | The pKa of the carboxylic acid group is influenced by the electron-withdrawing effect of the pyridine ring. The pKa of the pyridinium ion is influenced by the electron-donating methyl groups. |

Experimental Protocols for Physical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. The rationale behind each step is explained to provide a comprehensive understanding of the experimental design.

Determination of Melting Point